Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) bis(perchlorate)
Overview
Description
Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) bis(perchlorate) is a coordination complex that has garnered significant interest in scientific research due to its unique photophysical properties. This compound is known for its luminescent characteristics, making it a valuable probe in various analytical and biological applications.
Biochemical Analysis
Biochemical Properties
Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) bis(perchlorate) plays a significant role in biochemical reactions due to its ability to act as a fluorescent sensor. It interacts with various biomolecules, including enzymes and proteins, through its luminescent properties. The compound is particularly sensitive to oxygen, which quenches its fluorescence. This interaction allows it to be used in oxygen sensing assays, where the fluorescence intensity correlates with the oxygen concentration in the sample . Additionally, Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) bis(perchlorate) can interact with nucleic acids, providing insights into DNA and RNA structures and dynamics .
Cellular Effects
Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) bis(perchlorate) influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s luminescent properties enable it to be used in cellular imaging, allowing researchers to visualize cellular structures and monitor changes in real-time. It has been shown to affect cell signaling pathways by modulating the activity of specific enzymes and proteins involved in these pathways . Furthermore, Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) bis(perchlorate) can influence gene expression by binding to nucleic acids and altering their transcriptional activity .
Molecular Mechanism
The molecular mechanism of Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) bis(perchlorate) involves its interaction with biomolecules at the molecular level. The compound binds to oxygen molecules, leading to a quenching of its fluorescence. This binding interaction is crucial for its role as an oxygen sensor. Additionally, Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) bis(perchlorate) can inhibit or activate specific enzymes, depending on the context of the biochemical reaction . It also affects gene expression by binding to nucleic acids and modulating their transcriptional activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) bis(perchlorate) can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) bis(perchlorate) remains stable under specific conditions, allowing for prolonged use in assays . Its degradation over time can lead to a decrease in fluorescence intensity, affecting the accuracy of oxygen sensing and other applications .
Dosage Effects in Animal Models
The effects of Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) bis(perchlorate) vary with different dosages in animal models. At low doses, the compound can effectively function as an oxygen sensor without causing significant adverse effects. At higher doses, it may exhibit toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for specific applications .
Metabolic Pathways
Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) bis(perchlorate) is involved in various metabolic pathways, interacting with enzymes and cofactors essential for cellular metabolism. The compound can affect metabolic flux and metabolite levels by modulating the activity of specific enzymes . Its interaction with oxygen molecules also plays a role in cellular respiration and energy production, making it a valuable tool for studying metabolic processes .
Transport and Distribution
The transport and distribution of Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) bis(perchlorate) within cells and tissues are influenced by its interaction with transporters and binding proteins. The compound can be localized to specific cellular compartments, where it exerts its effects on cellular function . Its accumulation in certain tissues can provide insights into its distribution and potential therapeutic applications .
Subcellular Localization
Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) bis(perchlorate) exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to particular compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell can influence its interaction with biomolecules and its overall efficacy in biochemical assays .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) bis(perchlorate) typically involves the reaction of ruthenium(II) chloride with 4,7-diphenyl-1,10-phenanthroline ligands in the presence of perchloric acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:
RuCl3⋅3H2O+3(4,7-diphenyl-1,10-phenanthroline)+2HClO4→[Ru(4,7-diphenyl-1,10-phenanthroline)3]2+⋅2ClO4−
Industrial Production Methods
While the industrial production methods for this specific compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) bis(perchlorate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to its ruthenium(III) state.
Reduction: It can be reduced back to ruthenium(II) from ruthenium(III).
Substitution: Ligand substitution reactions can occur, where the 4,7-diphenyl-1,10-phenanthroline ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include cerium(IV) ammonium nitrate and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are typically used.
Substitution: Ligand exchange reactions often require the presence of a competing ligand and may be facilitated by heating or the use of a catalyst.
Major Products
Oxidation: The major product is the ruthenium(III) complex.
Reduction: The major product is the ruthenium(II) complex.
Substitution: The products depend on the nature of the substituting ligand.
Scientific Research Applications
Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) bis(perchlorate) has a wide range of applications in scientific research:
Chemistry: Used as a luminescent probe for detecting and quantifying oxygen levels due to its fluorescence quenching properties.
Biology: Employed in studies involving oxygen flux in biological tissues, such as skin and tumors.
Medicine: Investigated for its potential in photodynamic therapy and as a diagnostic tool.
Industry: Utilized in the development of fiber optic sensors and other photonic devices.
Mechanism of Action
The primary mechanism by which Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) bis(perchlorate) exerts its effects is through its luminescent properties. The compound absorbs light at a specific wavelength (λ_max 455 nm) and emits light at a different wavelength (λ_max 613 nm). The presence of molecular oxygen quenches this fluorescence, making it a valuable oxygen sensor. The dynamic quenching occurs due to the interaction between the excited state of the ruthenium complex and molecular oxygen, leading to non-radiative decay.
Comparison with Similar Compounds
Similar Compounds
- Tris(2,2’-bipyridine)ruthenium(II) hexafluorophosphate
- Tris(1,10-phenanthroline)ruthenium(II) chloride
- Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride
Uniqueness
Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) bis(perchlorate) is unique due to its enhanced photophysical properties, such as higher luminescence intensity and longer emission wavelength, compared to other similar ruthenium complexes. These properties make it particularly suitable for applications requiring high sensitivity and specificity in oxygen detection and imaging.
Properties
IUPAC Name |
4,7-diphenyl-1,10-phenanthroline;ruthenium(2+);diperchlorate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C24H16N2.2ClHO4.Ru/c3*1-3-7-17(8-4-1)19-13-15-25-23-21(19)11-12-22-20(14-16-26-24(22)23)18-9-5-2-6-10-18;2*2-1(3,4)5;/h3*1-16H;2*(H,2,3,4,5);/q;;;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOBZIKDAUJCZDU-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ru+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H48Cl2N6O8Ru | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70475125 | |
Record name | Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) bis(perchlorate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70475125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1297.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75213-31-9 | |
Record name | Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) bis(perchlorate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70475125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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